Cas no 97858-62-3 ((S,S)-Dipamp)

(S,S)-Dipamp structure
(S,S)-Dipamp structure
Nombre del producto:(S,S)-Dipamp
Número CAS:97858-62-3
MF:C28H28O2P2
Megavatios:458.468249320984
MDL:MFCD05863547
CID:91149
PubChem ID:24869914

(S,S)-Dipamp Propiedades químicas y físicas

Nombre e identificación

    • (S,S)-DIPAMP
    • (S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane
    • (S,S)-(+)-1,2-Bis[(2-methoxyphenyl)-(phenyl)phosphino]ethane
    • (S,S)-Ethylenebis[(2-methoxyphenyl)phenylphosphine]
    • (1S,2S)-(+)-Bis[(2-methoxyphenyl)phenylphosphino]ethane
    • (S,S)-1,2-Bis[(2-methoxyphenyl)(phenylphosphino)]ethane
    • (S,S)-1,2-Ethanediylbis[(2-methoxyphenyl)phenylphosphine]
    • 1,2-Bis((S)-(2-methoxyphenyl)(phenyl)phosphino)ethane
    • HS6F5EW3U6
    • Dipamp, (S,S)-
    • Phosphine, 1,1'-(1,2-ethanediyl)bis(1-(2-methoxyphenyl)-1-phenyl-, (1S,1'S)-
    • OR310819
    • AK117711
    • AB1011200
    • ST24036672
    • Ethylenebis[(S)-(o-anisyl)(phenyl)phosphine]
    • Q411299
    • (S,S)-(+)-1,2-Bis[2-metho
    • (1S,1′S)-1,1′-(1,2-Ethanediyl)bis[1-(2-methoxyphenyl)-1-phenylphosphine] (ACI)
    • Phosphine, 1,2-ethanediylbis[(2-methoxyphenyl)phenyl-, (1S,1′S)- (9CI)
    • Phosphine, 1,2-ethanediylbis[(2-methoxyphenyl)phenyl-, [S-(R*,R*)]- (ZCI)
    • (S,S)-(+)-1,2-Bis[2-methoxyphenyl)(phenyl)phosphino]ethane
    • (S,S)-DIPAMP, >=95%
    • (S,S)-DIPAMP, 95%
    • CS-W013836
    • MFCD05863547
    • (R,R)-DIPAMP (S,S)-FORM [MI]
    • SCHEMBL259791
    • T71507
    • (S)-(2-methoxyphenyl)({2-[(S)-(2-methoxyphenyl)(phenyl)phosphanyl]ethyl})phenylphosphane
    • (+)-DIPAMP
    • AKOS008901422
    • GS-0007
    • (S)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane
    • DTXSID101027541
    • 97858-62-3
    • UNII-HS6F5EW3U6
    • (S,S)-Dipamp
    • MDL: MFCD05863547
    • Renchi: 1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32+
    • Clave inchi: QKZWXPLBVCKXNQ-MEKGRNQZSA-N
    • Sonrisas: [P@@](C1C=CC=CC=1)(C1C=CC=CC=1OC)CC[P@@](C1C=CC=CC=1)C1C=CC=CC=1OC

Atributos calculados

  • Calidad precisa: 458.15645413g/mol
  • Masa isotópica única: 458.15645413g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 32
  • Cuenta de enlace giratorio: 9
  • Complejidad: 472
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 5.8
  • Superficie del Polo topológico: 18.5

Propiedades experimentales

  • Color / forma: White powder
  • Punto de fusión: 101-105 °C (lit.)
  • Punto de ebullición: 580.2±45.0 °C at 760 mmHg
  • Punto de inflamación: 383.0±29.0 °C
  • índice de refracción: 85 ° (C=1, CHCl3)
  • PSA: 45.64000
  • Logp: 5.26940
  • Rotación específica: 82 º (c=1 in chloroform)
  • Disolución: Insoluble in water
  • Actividad óptica: [α]22/D +82, c = 1 in chloroform
  • Presión de vapor: No data available

(S,S)-Dipamp Información de Seguridad

(S,S)-Dipamp PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A850656-50mg
1,2-Bis((S)-(2-methoxyphenyl)(phenyl)phosphino)ethane
97858-62-3 98%
50mg
$68.0 2025-02-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002465-250mg
(S,S)-Dipamp
97858-62-3 97%
250mg
¥1371 2024-07-19
Key Organics Ltd
GS-0007-10MG
(S,S)-(+)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane
97858-62-3 >95%
10mg
£63.00 2025-02-09
SHENG KE LU SI SHENG WU JI SHU
sc-250916-100mg
(S,S)-DIPAMP,
97858-62-3 ≥97%
100mg
¥632.00 2023-09-05
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
600390-100mg
(S,S)-Dipamp
97858-62-3 98%
100mg
¥520.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S45940-250mg
1,2-Bis((S)-(2-methoxyphenyl)(phenyl)phosphino)ethane
97858-62-3
250mg
¥1206.0 2021-09-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B3036-100MG
(S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane
97858-62-3 >97.0%(GC)(T)
100mg
¥500.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S115578-1g
(S,S)-DIPAMP
97858-62-3 97%
1g
¥3,460.00 2021-05-24
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H28037-100mg
(S,S)-DIPAMP, 97%
97858-62-3 97%
100mg
¥953.00 2023-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-IM519-100mg
(S,S)-Dipamp
97858-62-3 97%
100mg
¥527.0 2022-05-30

(S,S)-Dipamp Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ;  10 h, 50 °C; 50 °C → 0 °C
1.2 0 °C
1.3 Reagents: Water
2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ,  Dichloromethane ;  rt; 12 h, 40 °C
2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  40 °C
3.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Toluene ;  10 h, 100 °C
3.2 Solvents: Water
Referencia
Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethane
, China, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Benzene
2.1 Reagents: sec-Butyllithium ,  Cuprous chloride Solvents: Tetrahydrofuran
3.1 Reagents: Diethylamine
1.1 Solvents: Benzene
2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran
2.2 Reagents: Cupric chloride
3.1 Reagents: Diethylamine
Referencia
Preparation of optically active phosphinesSynthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranes
Imamoto, Tsuneo; et al, Japan, 1990, 112(13), 5244-52

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Trichlorosilane
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran
2.2 Reagents: Cupric chloride
3.1 Reagents: Diethylamine
Referencia
Synthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranes
Imamoto, Tsuneo; et al, Journal of the American Chemical Society, 1990, 112(13), 5244-52

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Butyllithium Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ;  -20 °C; -20 °C → rt
2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ;  rt → reflux
3.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Toluene ;  rt → reflux
3.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
Method for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane
, China, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Tetramethylammonium chloride ,  Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ;  20 min, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  24 h, rt
Referencia
Enantioselective Synthesis of Homochiral Au13 Nanoclusters and Their Chiroptical Activities
Yang, Yang ; et al, Inorganic Chemistry, 2019, 58(6), 3670-3675

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ,  Dichloromethane ;  rt; 12 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  40 °C
2.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Toluene ;  10 h, 100 °C
2.2 Solvents: Water
1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ;  rt → reflux
2.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Toluene ;  rt → reflux
2.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethaneMethod for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane
, China, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Diethylamine
1.1 Reagents: Diethylamine
1.1 Reagents: Diethylamine
Referencia
Preparation of optically active phosphinesSynthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranesPhosphine oxides and lithium aluminum hydride-sodium borohydride-cerium(III) chloride: synthesis and reactions of phosphine-boranes
Imamoto, Tsuneo; et al Imamoto, Tsuneo; et al, Japan, 1990, 112(13), 5244-52

Métodos de producción 8

Condiciones de reacción
Referencia
Comparative HPLC Enantioseparation of Thirty-Six Aromatic Compounds on Four Columns of the Lux Series: Impact of Substituents, Shapes and Electronic Properties
Peluso, Paola; et al, Chirality, 2013, 25(11), 709-718

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane ,  Sodium sulfate Catalysts: Titanium isopropoxide Solvents: Toluene ;  24 h, 60 °C
Referencia
Unraveling the Catalytic Cycle of Tertiary Phosphine Oxides Reduction with Hydrosiloxane and Ti(OiPr)4 through EPR and 29Si NMR Spectroscopy
Petit, Christelle; et al, ACS Catalysis, 2013, 3(7), 1431-1438

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Methyldiethoxysilane Catalysts: Bis(p-nitrophenyl) phosphate Solvents: Toluene ;  8 - 48 h, 110 °C; 110 °C → 0 °C
1.2 Reagents: Potassium hydroxide Solvents: Methanol ;  0 °C; 3 h, rt
1.1 Reagents: Tributylamine ,  Triethylamine Solvents: Acetonitrile ;  70 °C
Referencia
Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to PhosphinesTributylamine
Li, Yuehui; et al Sorgi, Kirk L., Journal of the American Chemical Society, 2012, 134(44), 18325-18329

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  12 h, 20 °C
1.2 Catalysts: Nickel bromide ,  2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane ;  10 h, rt → 70 °C
1.3 Reagents: Water
Referencia
Method of synthesizing chiral 1,2-bis[(2-methoxyphenyl)phenyl-phosphino]ethane
, China, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: sec-Butyllithium ,  Cuprous chloride Solvents: Tetrahydrofuran
2.1 Reagents: Diethylamine
Referencia
Preparation of optically active phosphines
, Japan, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Cupric chloride
2.1 Reagents: Diethylamine
1.1 -
2.1 Reagents: Diethylamine
Referencia
Synthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranesPhosphine oxides and lithium aluminum hydride-sodium borohydride-cerium(III) chloride: synthesis and reactions of phosphine-boranes
Imamoto, Tsuneo; et al Imamoto, Tsuneo; et al, Journal of the American Chemical Society, 1990, 112(13), 5244-52

Métodos de producción 14

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Pyridine
1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Solvents: Benzene
3.1 Reagents: sec-Butyllithium ,  Cuprous chloride Solvents: Tetrahydrofuran
4.1 Reagents: Diethylamine
Referencia
Preparation of optically active phosphines
, Japan, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Toluene ;  10 h, 100 °C
1.2 Solvents: Water
1.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Toluene ;  rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethaneMethod for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane
, China, , ,

(S,S)-Dipamp Raw materials

(S,S)-Dipamp Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:97858-62-3)(S,S)-Dipamp
A858607
Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):175.0/523.0